molecular formula C8H3F2NO B1591354 3,5-Difluoro-4-formylbenzonitrile CAS No. 467442-15-5

3,5-Difluoro-4-formylbenzonitrile

Cat. No.: B1591354
CAS No.: 467442-15-5
M. Wt: 167.11 g/mol
InChI Key: GOBXWYWTZCKDBF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO and a molecular weight of 167.11 g/mol. It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-formylbenzonitrile typically involves the following steps:

  • Starting Material: The synthesis often begins with 3,5-difluorobenzonitrile as the starting material.

  • Formylation Reaction: The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride under controlled conditions.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-formylbenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Primary amines.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

3,5-Difluoro-4-formylbenzonitrile is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals and drug discovery.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-formylbenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3,5-Difluorobenzonitrile

  • 4-Fluorobenzonitrile

  • 3,5-Difluorophenylacetonitrile

Properties

IUPAC Name

3,5-difluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXWYWTZCKDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584843
Record name 3,5-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-15-5
Record name 3,5-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorobenzonitrile (1 gm, 7.1 mmol) in dry tetrahydrofuran (20 mL), lithium diisopropylamide (0.769 gm, 7.1 mmol) was added at −78° C. The resulting reaction mixture was stirred for about 1 hour. Dimethylformamide (0.62 g, 8.5 mmol) was added dropwise to the reaction mixture and stirring was continued for about 45 minutes. Acetic acid (1.5 mL) and water (40 mL) were added to the cold solution of reaction mixture. The aquoeus phase was extracted with diethyl ether (4×50 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel (100-200) column chromatography using hexane and ethyl acetate as gradient system to afford pure 3,5-difluoro-4-formylbenzonitrile (0.5 gm, 31.25%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.769 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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